molecular formula C6H11NO4 · HCl B613000 o-Acetyl-L-threonine hydrochloride CAS No. 519156-32-2

o-Acetyl-L-threonine hydrochloride

Cat. No.: B613000
CAS No.: 519156-32-2
M. Wt: 197.62
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“o-Acetyl-L-threonine hydrochloride” is a chemical compound with the molecular formula C6H12ClNO4 . It is related to “O-Acetylserine”, an α-amino acid with the chemical formula HO2CCH(NH2)CH2OC(O)CH3, which is an intermediate in the biosynthesis of the common amino acid cysteine in bacteria and plants . “O-Acetyl-L-homoserine (OAH)” is a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C6H12ClNO4 . The average mass is 197.617 Da and the monoisotopic mass is 197.045486 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C6H11NO4, an average mass of 161.156 Da, and a monoisotopic mass of 161.068802 Da .

Scientific Research Applications

  • L-Threonine Production in Escherichia coli : Overexpressing the gene cluster phaCAB in E. coli significantly increased l-threonine production, which is important in feed, drugs, and food industries (Wang et al., 2019).

  • Synthesis of Protected Derivatives of Threonine for Peptide Synthesis : N-Acetylated threonine derivatives can form isolable oxazolones, essential for practical syntheses of protected derivatives of allo-threonines used in peptide synthesis (Lloyd-Williams et al., 1997).

  • Acetylornithinase of Escherichia coli : This research highlights the use of acetyl-amino acids, including acetyl-nn-methionine, in studying enzymes like acetylornithinase in E. coli (Vogel & Bonner, 1956).

  • Preparation of Optically Active Allothreonine : This study describes a method to obtain D- and L-allothreonine, highlighting the importance of threonine derivatives in synthesizing optically active compounds (Yajima et al., 2010).

  • Stability of O-Acetylated Peptides in Proteomics : This study explores the chemical instability of O-acetylated peptides, demonstrating the importance of threonine derivatives in understanding post-translational modifications in proteomics (Boyer et al., 2014).

  • Construction of Corynebacterium glutamicum for L-Threonine Production : This paper discusses the engineering of Corynebacterium glutamicum for improved L-threonine production, relevant in feed and pharmaceutical industries (Lv et al., 2012).

  • Threonine Catabolism in Trypanosoma brucei : The study reveals the catabolism of L-threonine in Trypanosoma brucei, yielding insights into amino acid metabolism in this organism (Linstead et al., 1977).

  • L-Threonine Dehydrogenase of Chicken Liver : This research focuses on the purification and characterization of L-threonine dehydrogenase from chicken liver, an enzyme involved in L-threonine metabolism (Aoyama & Motokawa, 1981).

Biochemical Analysis

Biochemical Properties

The biochemical properties of o-Acetyl-L-threonine hydrochloride are not fully understood due to limited research. It is known that the compound plays a role in various biochemical reactions. For instance, it is involved in the production of homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol . The enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor in the biosynthesis of L-methionine and S-adenosylmethionine

Properties

IUPAC Name

(2S,3R)-3-acetyloxy-2-aminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-3(11-4(2)8)5(7)6(9)10;/h3,5H,7H2,1-2H3,(H,9,10);1H/t3-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQYCOUDKBQYRH-ZJQZTCRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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